Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei

,

Chemical Biology & Drug Design,

2015,

85(5),

549-564

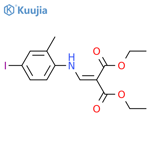

![3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- structure](https://de.kuujia.com/scimg/cas/807325-83-3x500.png)